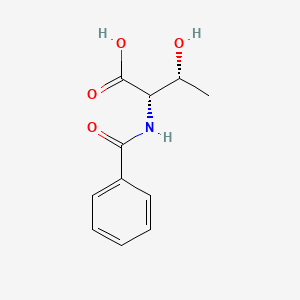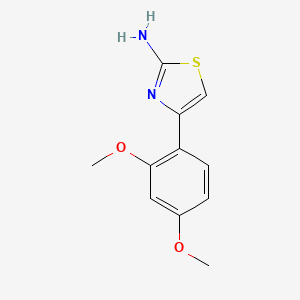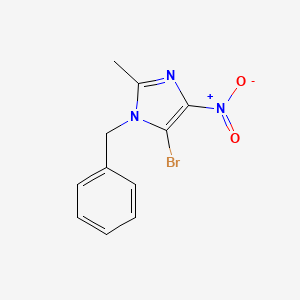![molecular formula C8H10N4O B1269353 7-Hidroxi-5-propil-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 40775-87-9](/img/structure/B1269353.png)
7-Hidroxi-5-propil-[1,2,4]triazolo[1,5-a]pirimidina
Descripción general
Descripción
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a propyl group attached at the 5-position and a hydroxyl group at the 7-position
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential as an anticancer agent, antiviral agent, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals, including herbicides and fungicides.
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.
Mode of Action
Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.
Análisis Bioquímico
Biochemical Properties
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinase 2 (CDK2), affecting their enzymatic activities . These interactions highlight the compound’s potential as an anticancer agent by disrupting critical cellular processes.
Cellular Effects
The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the ERK signaling pathway, which is essential for cell proliferation and survival . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its binding to tubulin prevents microtubule formation, leading to cell cycle arrest . Additionally, its interaction with LSD1 and CDK2 results in the modulation of gene expression and enzymatic activities . These molecular interactions underline the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol over time have been studied in laboratory settings. It has been found to be relatively stable under normal conditions, with minimal degradation . . More in-depth studies are required to fully understand its long-term impact on cellular functions in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile. Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that it is efficiently transported across cell membranes and distributed throughout various tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, influencing its efficacy and therapeutic outcomes . Understanding its subcellular localization is crucial for developing targeted therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-carboxylic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The propyl group at the 5-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of dihydro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Substitution: Formation of various 5-substituted triazolopyrimidines depending on the substituent used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 5-Butyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the propyl group at the 5-position, which can influence its biological activity and chemical reactivity. The length and branching of the alkyl chain can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets. This makes it distinct from its methyl, ethyl, and butyl analogs, which may exhibit different pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRAIXAZRGXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349845 | |
| Record name | STK576278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-87-9 | |
| Record name | STK576278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)




![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)
